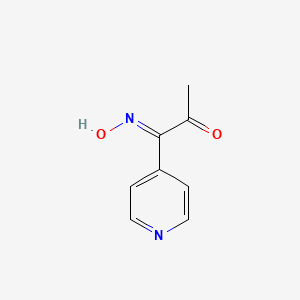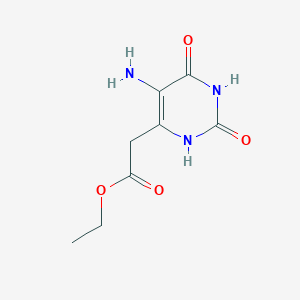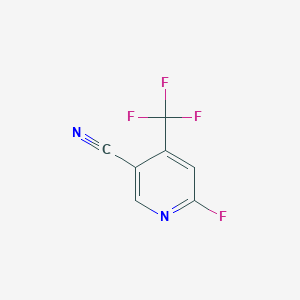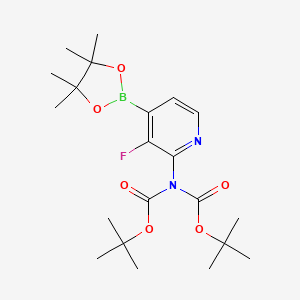
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate typically involves the protection of the amino group of N-methylglycine with the Fmoc group. This can be achieved through the reaction of N-methylglycine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used to activate carboxylic acids for peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amine, which can further react to form peptides.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, and longer peptide chains.
Applications De Recherche Scientifique
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The primary function of EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed to yield the free amine, which can then participate in further reactions or be used in biological assays.
Comparaison Avec Des Composés Similaires
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is similar to other Fmoc-protected amino acids, such as:
- Fmoc-L-phenylalanine
- Fmoc-L-tryptophan
- Fmoc-L-threonine
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an N-methylglycine moiety. This structural feature can impart distinct properties to the peptides synthesized using this compound, such as increased stability or altered biological activity.
Conclusion
This compound is a valuable compound in the field of peptide synthesis, offering stability and ease of use. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for scientific research and development.
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
ethyl 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate |
InChI |
InChI=1S/C20H21NO4/c1-3-24-19(22)12-21(2)20(23)25-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3 |
Clé InChI |
SRKHKUCGFFETRZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)





![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)






